Lipophilicity-Guided Selection: Contrasting XLogP3 Against Piperazine Sulfonamide Analogs
The computed partition coefficient (XLogP3) of the target compound is 1.8 [1]. In the broader class of piperazine-1-sulfonamide derivatives, XLogP3 values can range from below 0 to over 4 depending on aryl and amine substitution, directly influencing passive membrane permeability and off-target binding. A structurally similar analog, N,N-dimethyl-4-piperazin-1-ylbenzenesulfonamide, has a computed XLogP3 of 1.1 [2], representing a quantitative difference of +0.7 log units. This lipophilicity difference is sufficient to alter logD and consequently predicted absorption and distribution properties, guiding selection for cellular versus biochemical primary assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | N,N-dimethyl-4-piperazin-1-ylbenzenesulfonamide: XLogP3 = 1.1 |
| Quantified Difference | Δ XLogP3 = +0.7 |
| Conditions | Computational prediction using PubChem XLogP3 algorithm |
Why This Matters
A difference of 0.7 log units in XLogP3 directly impacts predicted membrane permeability and nonspecific binding, making the target compound more suitable for cell-based phenotypic screening where higher lipophilicity facilitates passive diffusion.
- [1] PubChem. N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide, Compound Summary, CID 1259068. National Center for Biotechnology Information. View Source
- [2] PubChem. N,N-dimethyl-4-piperazin-1-ylbenzenesulfonamide, Compound Summary, CID 24121857. View Source
